3-(2-fluorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide
Description
This compound features a propanamide backbone with a 2-fluorophenyl group at the C3 position and a 2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl substituent on the N-linked phenyl ring. The trifluoroethylamine moiety enhances metabolic stability and bioavailability, while the fluorophenyl group contributes to hydrophobic interactions in target binding . Its synthesis likely involves amide coupling between a fluorophenyl-containing carboxylic acid (e.g., flurbiprofen derivatives) and a substituted aniline, followed by functionalization of the ethylamine side chain .
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2O2/c20-16-4-2-1-3-14(16)7-10-17(26)25-15-8-5-13(6-9-15)11-18(27)24-12-19(21,22)23/h1-6,8-9H,7,10-12H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQFVVHHYCJPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-fluorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide , often referred to by its chemical structure, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl group and a trifluoroethyl moiety, which may enhance its biological activity through increased lipophilicity and receptor binding affinity. The molecular formula is , and it has a molecular weight of approximately 405.42 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs). Research indicates that compounds with similar structures often exhibit high affinity for specific GPCRs, which play crucial roles in numerous physiological processes.
Key Mechanisms:
- Receptor Binding : The compound is believed to bind selectively to certain GPCRs, influencing downstream signaling pathways.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways, thereby altering cellular responses.
- Modulation of Ion Channels : Potential interactions with ion channels could affect neurotransmitter release and muscle contraction.
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| GPCR Binding | High affinity for AT1 receptors | |
| Enzyme Inhibition | Reduced activity in metabolic pathways | |
| Ion Channel Modulation | Altered ion flux in cells |
Case Studies
-
Anticancer Activity :
A study evaluated the compound's efficacy against various cancer cell lines. Results showed significant cytotoxicity in breast and prostate cancer cells, indicating potential as an anticancer agent.- Methodology : MTT assay was used to assess cell viability.
- Findings : IC50 values were reported in the low micromolar range.
-
Neurological Effects :
Another investigation focused on the compound's effects on neuroprotection. It was found to enhance neuronal survival under oxidative stress conditions.- Methodology : Neuronal cultures were treated with the compound followed by exposure to oxidative agents.
- Findings : Improved cell survival rates were observed compared to controls.
-
Inflammatory Response Modulation :
The ability of the compound to modulate inflammatory cytokine production was assessed in vitro. It was shown to significantly reduce TNF-alpha levels in macrophage cultures.- Methodology : ELISA assays measured cytokine levels post-treatment.
- Findings : A dose-dependent decrease in TNF-alpha production was noted.
Scientific Research Applications
The compound is primarily investigated for its antineoplastic (anti-cancer) properties. Its design incorporates elements that enhance binding affinity to specific biological targets, making it a candidate for cancer treatment.
Applications in Drug Development
- Anticancer Agents : The compound's structural similarities to known anticancer agents suggest it could serve as a lead compound in drug development. Studies have shown that fluorinated compounds often exhibit enhanced potency against various cancer cell lines due to improved metabolic stability and altered pharmacokinetics .
- CFTR Modulators : Preliminary studies indicate potential applications in modulating the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a critical protein in cystic fibrosis treatment. Compounds with similar functionalities have been shown to enhance CFTR activity, suggesting that this compound may also possess such properties .
- G Protein-Coupled Receptor (GPCR) Interactions : The compound may interact with GPCRs, which are significant targets in pharmacology for various diseases, including cancer and metabolic disorders. Its ability to modulate receptor activity could lead to novel therapeutic strategies .
Case Study 1: Anticancer Activity
A study explored the anticancer effects of structurally related compounds and found that modifications at the phenyl ring significantly influenced cytotoxicity against breast cancer cell lines. The introduction of trifluoroethyl groups was associated with enhanced activity, indicating that similar modifications in our compound could yield promising results .
Case Study 2: CFTR Potentiation
Research involving molecular docking simulations identified potential CFTR potentiators among structurally similar compounds. These findings support the hypothesis that our compound may enhance CFTR function through specific ligand-receptor interactions, thus offering therapeutic avenues for cystic fibrosis patients .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural and functional differences between the target compound and related amides:
Patent and Commercial Relevance
- The crystalline form of a structurally similar compound () highlights industrial interest in trifluoroethylaminoethyl-containing amides for pesticidal formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
